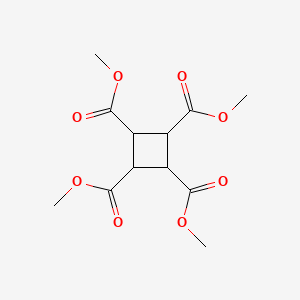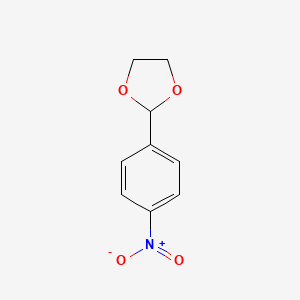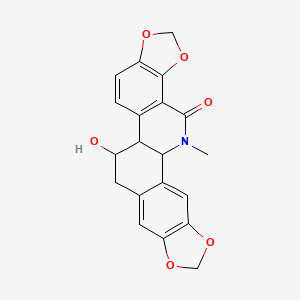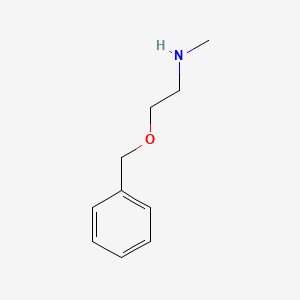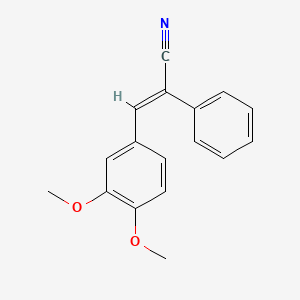
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile, also known as DPA, is a synthetic compound that belongs to the family of acrylonitrile derivatives. DPA has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases. In addition, (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is its potent anticancer activity against a wide range of cancer cell lines. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases. However, one of the limitations of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is its low solubility in water, which may make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile and its potential side effects.
将来の方向性
There are several future directions for the study of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. One area of research is the development of new anticancer drugs based on (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile for the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile and its potential side effects. Finally, the development of new synthesis methods for (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile may lead to the production of higher yields and purities of the compound.
合成法
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with benzaldehyde to yield (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFKZSOPMQHDN-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile | |
CAS RN |
21132-40-1 |
Source


|
| Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

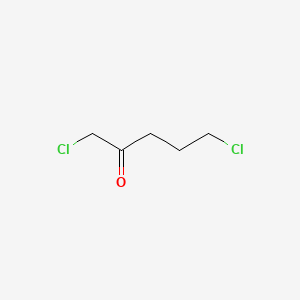

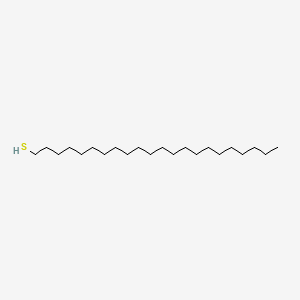
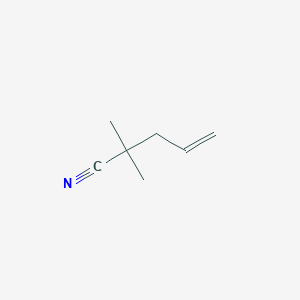
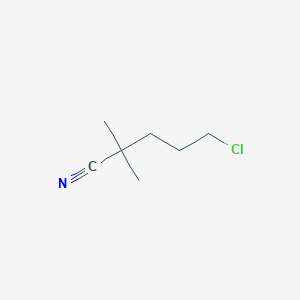
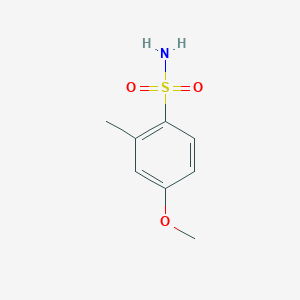
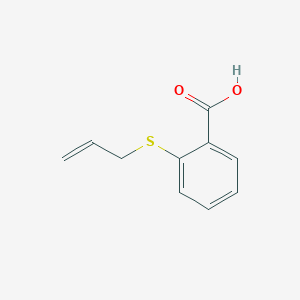
![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)
